molecular formula C7H6BrNO2S B1404368 Benzene, 4-bromo-2-(methylthio)-1-nitro- CAS No. 849623-34-3

Benzene, 4-bromo-2-(methylthio)-1-nitro-

Cat. No. B1404368
M. Wt: 248.1 g/mol
InChI Key: JSVAGSJGMONNFB-UHFFFAOYSA-N
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Description

“Benzene, 4-bromo-2-(methylthio)-1-nitro-” is a chemical compound with the molecular formula C7H6BrNS . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry. This compound has a bromine atom, a methylthio group, and a nitro group attached to the benzene ring .


Molecular Structure Analysis

The molecular structure of “Benzene, 4-bromo-2-(methylthio)-1-nitro-” is characterized by the presence of a benzene ring, which is a cyclic structure of six carbon atoms with alternating single and double bonds. Attached to this benzene ring are a bromine atom, a methylthio group, and a nitro group .

Scientific Research Applications

Transmission of Substituent Effects

The kinetics of reactions involving bromo-nitro-thiophens, which are structurally related to benzene, 4-bromo-2-(methylthio)-1-nitro, have been studied. These studies aimed to understand substituent effects in systems with different bond orders, highlighting the behavior of compounds with similar structures (Spinelli, Guanti, & Dell'erba, 1972).

Ozone-mediated Nitration

Research on the nitration of halogenobenzenes, including bromo-benzenes, with nitrogen dioxide in the presence of ozone, provided insights into the ortho-rich nitration products. These findings are relevant to the understanding of chemical reactions involving benzene derivatives, including benzene, 4-bromo-2-(methylthio)-1-nitro (Suzuki & Mori, 1994).

Photoinduced Substitution Reactions

Studies on photoinduced substitution reactions in halothiophenes, involving compounds similar to benzene, 4-bromo-2-(methylthio)-1-nitro, have provided insights into the behavior of such compounds under light exposure. This research is crucial for understanding photochemical processes in similar benzene derivatives (Latterini, Elisei, Aloisi, & D’Auria, 2001).

Conformational Analysis in Solution

The conformational analysis of substituted nitroethenes, including bromo-nitro derivatives, has been performed to understand their structure in different solvents. Such studies provide valuable information about the behavior of benzene, 4-bromo-2-(methylthio)-1-nitro in various environments (Chachkov et al., 2008).

Metallation Reactions

Metallation reactions of bromo(alkylthio)benzenes, closely related to benzene, 4-bromo-2-(methylthio)-1-nitro, have been investigated. These studies contribute to understanding how such compounds react with metals, which is vital for applications in synthetic chemistry (Cabiddu et al., 2004).

properties

IUPAC Name

4-bromo-2-methylsulfanyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVAGSJGMONNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 4-bromo-2-(methylthio)-1-nitro-

Synthesis routes and methods

Procedure details

A solution of sodium methanethiolate (2.25 g, 70.1 mmol) in water (50 mL) was added dropwise to a solution of 4-bromo-2-fluoro-1-nitrobenzene (6.42 g, 29.2 mmol) in N,N-dimethylformamide (150 mL) at 0° C. and the mixture was stirred for 1 hour. The mixture was filtered and the solid washed with water (3×150 mL) to give the title compound.
Quantity
2.25 g
Type
reactant
Reaction Step One
Quantity
6.42 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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